4'-Benzyloxy Carvedilol
CAS No.: 887352-95-6
Cat. No.: VC20790827
Molecular Formula: C31H32N2O5
Molecular Weight: 512.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887352-95-6 |
|---|---|
| Molecular Formula | C31H32N2O5 |
| Molecular Weight | 512.6 g/mol |
| IUPAC Name | 1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxy-4-phenylmethoxyphenoxy)ethylamino]propan-2-ol |
| Standard InChI | InChI=1S/C31H32N2O5/c1-35-30-18-24(37-20-22-8-3-2-4-9-22)14-15-28(30)36-17-16-32-19-23(34)21-38-29-13-7-12-27-31(29)25-10-5-6-11-26(25)33-27/h2-15,18,23,32-34H,16-17,19-21H2,1H3 |
| Standard InChI Key | WFGLUJVTGHMGCX-UHFFFAOYSA-N |
| SMILES | COC1=C(C=CC(=C1)OCC2=CC=CC=C2)OCCNCC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O |
| Canonical SMILES | COC1=C(C=CC(=C1)OCC2=CC=CC=C2)OCCNCC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O |
Introduction
Overview of 4'-Benzyloxy Carvedilol
4'-Benzyloxy Carvedilol, also known as (R)-(+)-4'-Benzyloxyphenyl Carvedilol, is a significant compound derived from Carvedilol, a well-established non-selective beta-adrenergic antagonist used primarily in the treatment of hypertension and heart failure. This compound is characterized by its unique molecular structure, which includes a benzyloxy group that enhances its pharmacological properties.
Pharmacological Profile
4'-Benzyloxy Carvedilol is recognized for its role as a metabolite of Carvedilol, which exhibits multiple actions as a neurohormonal antagonist. Its primary applications include:
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Treatment of hypertension
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Management of chronic heart failure
Research indicates that Carvedilol improves left ventricular function and reduces mortality rates in patients with heart failure, making its derivatives like 4'-Benzyloxy Carvedilol of interest for further pharmacological studies .
Mechanism of Action
Carvedilol functions through:
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Non-selective beta-blockade
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Alpha-1 adrenergic receptor antagonism
These mechanisms contribute to vasodilation and improved cardiac output, which are critical in managing heart failure symptoms .
Synthesis and Characterization
The synthesis of 4'-Benzyloxy Carvedilol involves chemical modifications to the original Carvedilol structure, specifically the introduction of a benzyloxy group at the para position of the aromatic ring. This modification can potentially enhance lipophilicity and bioavailability.
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